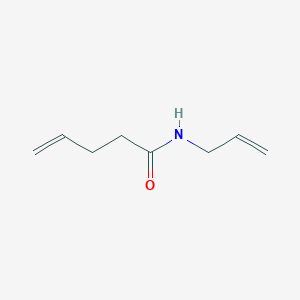
N-(Prop-2-en-1-yl)pent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Prop-2-en-1-yl)pent-4-enamide: is an organic compound characterized by the presence of both an amide group and two alkenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Prop-2-en-1-yl)pent-4-enamide typically involves the reaction of pent-4-enoic acid with prop-2-en-1-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Prop-2-en-1-yl)pent-4-enamide can undergo oxidation reactions, particularly at the alkenyl groups, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions may include the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Epoxides, diols.
Reduction: Amines, alcohols.
Substitution: Various substituted amides.
Scientific Research Applications
Chemistry: N-(Prop-2-en-1-yl)pent-4-enamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amide bonds. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: this compound has potential applications in medicinal chemistry, where it can be used to develop new drugs with improved efficacy and reduced side effects. Its structural features allow for the design of molecules that can target specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile component in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(Prop-2-en-1-yl)pent-4-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
- N-(Prop-2-en-1-yl)prop-2-enamide
- N-(Prop-2-en-1-yl)acetamide
- N-(5-chloropyridin-2-yl)pent-4-enamide
Comparison: N-(Prop-2-en-1-yl)pent-4-enamide is unique due to its dual alkenyl groups, which provide additional sites for chemical modification compared to similar compounds. This structural feature enhances its versatility in synthetic applications and allows for the development of a broader range of derivatives. Additionally, its specific reactivity profile makes it suitable for targeted applications in medicinal and industrial chemistry.
Properties
CAS No. |
87842-68-0 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
N-prop-2-enylpent-4-enamide |
InChI |
InChI=1S/C8H13NO/c1-3-5-6-8(10)9-7-4-2/h3-4H,1-2,5-7H2,(H,9,10) |
InChI Key |
SNGFQQGWBKVYJK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















